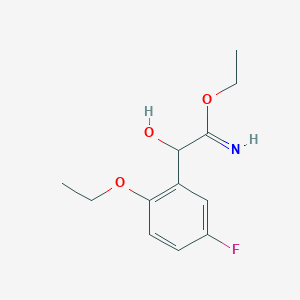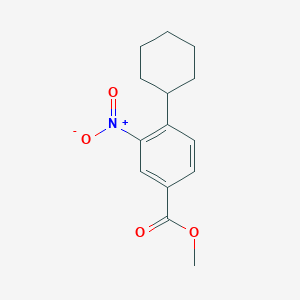
Methyl 4-cyclohexyl-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyclohexyl-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by a cyclohexyl group attached to the benzene ring, which is further substituted with a nitro group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyclohexyl-3-nitrobenzoate typically involves a multi-step process:
Nitration: The nitration of methyl benzoate is carried out using a mixture of concentrated sulfuric acid and nitric acid. This step introduces the nitro group at the meta position relative to the ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial nitration reactors to ensure controlled addition of nitric acid to methyl benzoate.
Catalytic Alkylation: Employing large-scale reactors for the Friedel-Crafts alkylation, ensuring efficient mixing and temperature control.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-cyclohexyl-3-nitrobenzoate undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The cyclohexyl group can be oxidized to a cyclohexanone or cyclohexanol derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: Methyl 4-cyclohexyl-3-aminobenzoate.
Substitution: 4-cyclohexyl-3-nitrobenzoic acid.
Oxidation: this compound derivatives with oxidized cyclohexyl groups.
Applications De Recherche Scientifique
Methyl 4-cyclohexyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 4-cyclohexyl-3-nitrobenzoate involves its interaction with specific molecular targets:
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Cyclohexyl Group: The hydrophobic cyclohexyl group can influence the compound’s interaction with lipid membranes and proteins.
Ester Group: The ester functional group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Methyl 4-cyclohexyl-3-nitrobenzoate can be compared with other nitrobenzoates and cyclohexyl-substituted compounds:
Methyl 3-nitrobenzoate: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
Methyl 4-cyclohexylbenzoate:
Methyl 4-hydroxy-3-nitrobenzoate: Contains a hydroxyl group instead of a cyclohexyl group, leading to different solubility and reactivity profiles.
Conclusion
This compound is a versatile compound with unique chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and applications make it a valuable subject of study in both academic and industrial research.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
methyl 4-cyclohexyl-3-nitrobenzoate |
InChI |
InChI=1S/C14H17NO4/c1-19-14(16)11-7-8-12(13(9-11)15(17)18)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 |
Clé InChI |
WYWGSFWBZBEVOD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C2CCCCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)

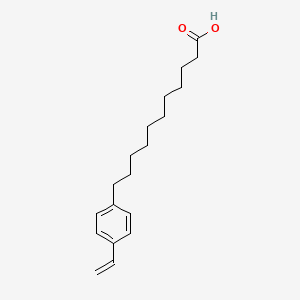
![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)

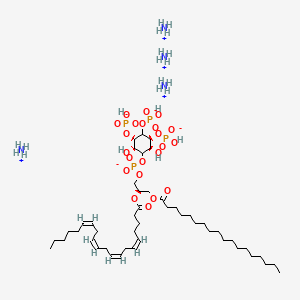
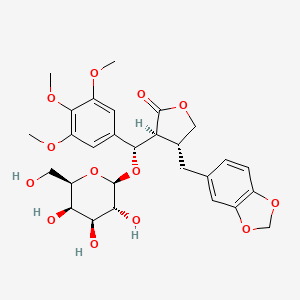
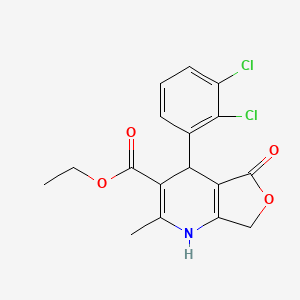

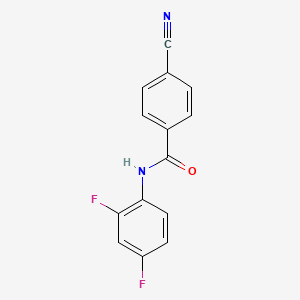
![2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid](/img/structure/B13407303.png)
![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)
